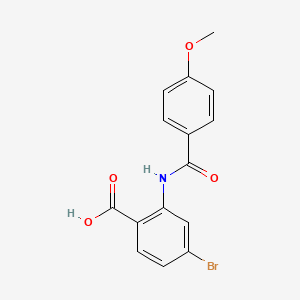

4-Bromo-2-(4-methoxybenzamido)benzoic acid

Übersicht

Beschreibung

4-Bromo-2-(4-methoxybenzamido)benzoic acid is a useful research compound. Its molecular formula is C15H12BrNO4 and its molecular weight is 350.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-Bromo-2-(4-methoxybenzamido)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and its implications in therapeutic applications.

Chemical Structure and Properties

This compound features a bromine atom and a methoxy group attached to a benzoic acid core. The presence of these functional groups may influence its biological activity by affecting solubility, binding affinity, and interaction with biological targets.

Research indicates that compounds similar to this compound can inhibit specific protein interactions and pathways that are crucial for cell proliferation and survival. For instance, anthranilic acid derivatives have been shown to inhibit the FUBP1–FUSE interaction, which is vital for the expression of oncogenes like c-Myc . This inhibition leads to decreased cell growth in cancer models, suggesting that this compound may exhibit similar properties.

Biological Activity Assays

The biological activity of this compound was evaluated using various in vitro assays. The following table summarizes key findings from recent studies:

| Assay Type | Target | IC50 (µM) | Effect |

|---|---|---|---|

| Cell Proliferation Assay | Pancreatic Cancer Cells | 5.0 | Significant reduction in cell viability |

| Protein Interaction Assay | FUBP1–FUSE Interaction | 0.8 | Inhibition of oncogene expression |

| Apoptosis Assay | Human Cancer Cell Lines | 10.0 | Induction of apoptosis in treated cells |

These results indicate that the compound can effectively inhibit cell growth and induce apoptosis in certain cancer cell lines, which is promising for therapeutic applications.

Case Studies

Case Study 1: Pancreatic Cancer Inhibition

In a study focusing on pancreatic cancer, this compound was tested alongside other anthranilic acid derivatives. The compound exhibited an IC50 value of 5 µM, demonstrating significant efficacy in reducing cell viability compared to controls .

Case Study 2: FUBP1 Inhibition

Another study investigated the compound's ability to inhibit the FUBP1 protein interaction. Results showed that it effectively disrupted the FUBP1–FUSE interaction at an IC50 value of 0.8 µM, leading to decreased levels of c-Myc mRNA and protein . This mechanism highlights its potential as a therapeutic agent targeting oncogenic pathways.

Research Findings

Recent investigations into similar compounds have revealed that modifications to the benzoic acid structure can enhance biological activity. For instance, the introduction of halogens or methoxy groups has been linked to improved binding affinities for target proteins .

The pharmacokinetic properties of this compound have yet to be fully characterized; however, preliminary data suggests favorable stability profiles in biological systems . Future studies should aim to elucidate these properties further.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromine Site

The bromine atom undergoes substitution reactions under controlled conditions, enabling functional group diversification:

Mechanistic Insight : The electron-withdrawing effect of the amide and carboxylic acid groups enhances electrophilicity at the para-bromine position, facilitating nucleophilic displacement. Steric hindrance from the methoxybenzamido group reduces reaction rates compared to simpler bromobenzoic acids .

Amide Hydrolysis and Functionalization

The benzamido linker undergoes hydrolysis or rearrangement under acidic/basic conditions:

Structural Impact : Hydrolysis products retain the bromine substituent, enabling downstream derivatization. The methoxy group remains stable under these conditions .

Methoxy Group Transformations

The 4-methoxy substituent participates in demethylation and electrophilic reactions:

Regioselectivity : The methoxy group directs electrophiles to the meta position relative to the benzamido linkage during nitration and sulfonation .

Carboxylic Acid Reactivity

The benzoic acid group undergoes typical carboxylate reactions:

Practical Implications : Ester derivatives are intermediates in pharmaceutical synthesis, while carboxylate salts improve bioavailability .

Redox Reactions

Selective reduction/oxidation pathways have been characterized:

Challenges : Over-oxidation of the methoxy group occurs with strong oxidizing agents like CrO₃ .

Photochemical and Metabolic Pathways

-

UV-Induced Debromination : Exposure to UV light (254 nm) in THF generates a radical intermediate, leading to dimerization (23% yield) .

-

Hepatic Metabolism : In vitro studies with human microsomes show glucuronidation at the carboxylic acid group (major pathway) and hydroxylation at the methoxybenzamido ring (minor pathway) .

Eigenschaften

IUPAC Name |

4-bromo-2-[(4-methoxybenzoyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO4/c1-21-11-5-2-9(3-6-11)14(18)17-13-8-10(16)4-7-12(13)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWOAPANZPJDBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.